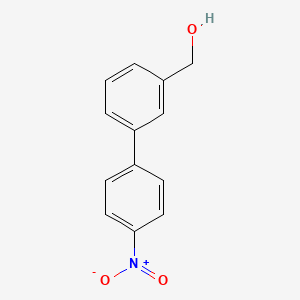

3-(4-Nitrophenyl)benzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Nitrophenyl)benzyl alcohol is an organic compound characterized by the presence of a benzyl alcohol group attached to a nitrophenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)benzyl alcohol typically involves the nitration of benzyl alcohol derivatives. One common method is the nitration of benzyl alcohol using nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the nitro group at the para position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The benzyl alcohol group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride can convert the alcohol to a benzyl chloride derivative.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

Substitution: Thionyl chloride (SOCl₂)

Major Products Formed:

Oxidation: 4-Nitrobenzaldehyde, 4-Nitrobenzoic acid

Reduction: 3-(4-Aminophenyl)benzyl alcohol

Substitution: 3-(4-Nitrophenyl)benzyl chloride

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Intermediate in Chemical Reactions

3-(4-Nitrophenyl)benzyl alcohol serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it can be transformed into various derivatives through functional group modifications such as oxidation and esterification.

Table 1: Transformations of this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Oxidation | 3-(4-Nitrophenyl)benzaldehyde | |

| Esterification | 3-(4-Nitrophenyl)benzoate | |

| Reduction | 3-(4-Aminophenyl)benzyl alcohol |

Pharmaceutical Applications

Drug Development

The compound has been investigated for its potential use in drug development. Its derivatives exhibit biological activities that may be beneficial in treating various diseases. For example, certain nitrobenzyl alcohol derivatives have shown promise as anti-inflammatory agents and in the treatment of bacterial infections.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound possess significant antimicrobial properties against a range of pathogens. The mechanism involves the disruption of bacterial cell membranes, leading to cell death.

Material Science

Polymer Chemistry

In material science, this compound can act as a monomer or additive in polymer synthesis. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength.

Table 2: Properties of Polymers Incorporating this compound

| Polymer Type | Property Enhanced | Reference |

|---|---|---|

| Polyurethane | Increased thermal stability | |

| Polycarbonate | Improved mechanical strength |

Environmental Applications

Biodegradation Studies

Research has indicated that certain microorganisms can utilize this compound as a carbon source, leading to its biodegradation. This aspect is crucial for developing bioremediation strategies to clean up nitroaromatic pollutants from the environment.

Wirkmechanismus

The mechanism of action of 3-(4-Nitrophenyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl alcohol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

- 4-Nitrobenzyl alcohol

- 3-Nitrobenzyl alcohol

- 2-Nitrobenzyl alcohol

Comparison: 3-(4-Nitrophenyl)benzyl alcohol is unique due to the specific positioning of the nitro group, which influences its reactivity and properties. Compared to 4-Nitrobenzyl alcohol, it has different electronic and steric effects, leading to variations in its chemical behavior and applications. The presence of the nitro group at the para position in this compound also affects its interactions with biological targets, making it distinct from other nitrobenzyl alcohol derivatives.

Biologische Aktivität

3-(4-Nitrophenyl)benzyl alcohol, a compound with the chemical formula C13H11NO3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H11NO3

- Molecular Weight : 229.23 g/mol

- CAS Number : 62038-00-0

Biological Activities

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for treating infections .

- Anticancer Properties : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cells. In vitro assays revealed that it induces apoptosis in specific cancer cell lines, such as breast and colon cancer cells, by activating caspase pathways .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity. It was found to reduce the production of pro-inflammatory cytokines in cell culture models, indicating its potential use in managing inflammatory diseases .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators .

- Cell Signaling Modulation : The compound modulates signaling pathways that regulate cell survival and apoptosis. Its ability to activate caspases suggests a role in promoting programmed cell death in tumor cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in ResearchGate, researchers investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant cytotoxicity at higher concentrations. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .

Eigenschaften

IUPAC Name |

[3-(4-nitrophenyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-8,15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBSJKSTANYIJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698837 |

Source

|

| Record name | (4'-Nitro[1,1'-biphenyl]-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62038-00-0 |

Source

|

| Record name | (4'-Nitro[1,1'-biphenyl]-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.